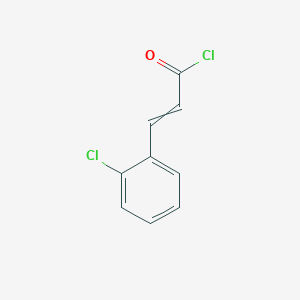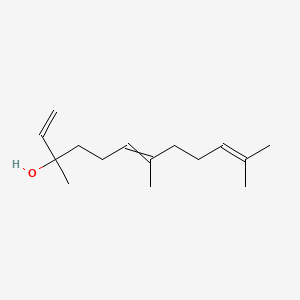
3-(2-Chlorophenyl)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)prop-2-enoyl chloride is a derivative of cinnamic acid, characterized by the presence of a chlorine atom on the aromatic ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives. It is a white to light yellow crystalline powder, insoluble in water but soluble in organic solvents like ethanol and ethyl acetate .
Métodos De Preparación
3-(2-Chlorophenyl)prop-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of o-phthalaldehyde with malonic acid . The reaction conditions typically include the use of organic bases and controlled temperature settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(2-Chlorophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)prop-2-enoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of cellulose acetate and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)prop-2-enoyl chloride involves its ability to inhibit the activity of cinnamic acid derivatives and their hydroxylation in cell lines . This inhibition is linked to the suppression of cellulose acetate synthesis. The compound also affects the chloride ion and water molecule, which are involved in various biochemical reactions.
Comparación Con Compuestos Similares
3-(2-Chlorophenyl)prop-2-enoyl chloride can be compared with other cinnamic acid derivatives such as:
4-Chlorocinnamic acid: Similar in structure but with the chlorine atom at a different position on the aromatic ring.
3,4-Dichlorocinnamic acid: Contains two chlorine atoms on the aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific inhibitory effects and its applications in both biological and industrial processes.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUFNZFFWDQKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7948956.png)




![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)


![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)



![6H-Cyclopenta[4,5]furo[3,2-d]pyrimidin-2-amine, 7,8-dihydro-4-[3-(methylamino)-1-azetidinyl]-](/img/structure/B7949053.png)

